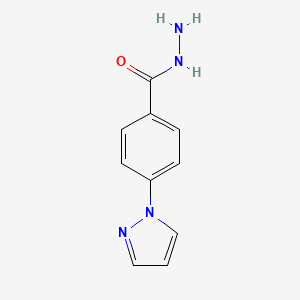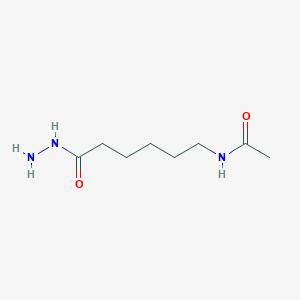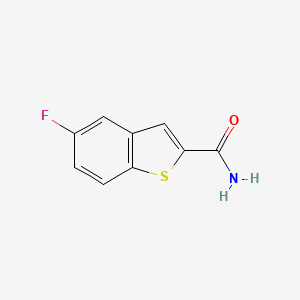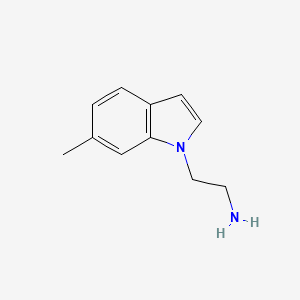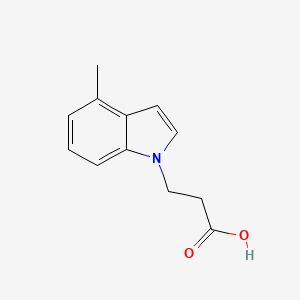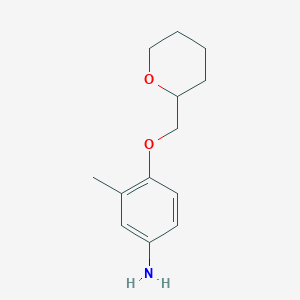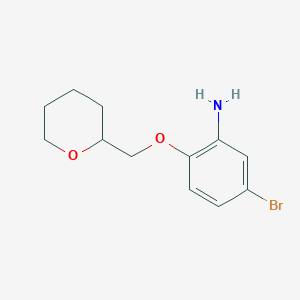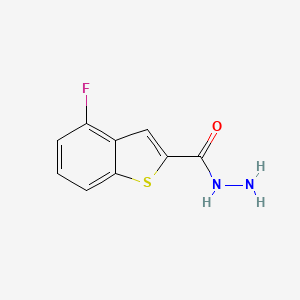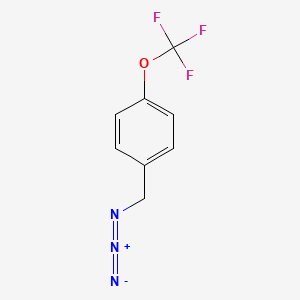
1-(Azidomethyl)-4-(trifluoromethoxy)benzene
Übersicht
Beschreibung
The compound “1-(Azidomethyl)-4-(trifluoromethoxy)benzene” is a benzene derivative that contains an azidomethyl group (-CH2N3) and a trifluoromethoxy group (-OCF3). The azide group is a functional group known for its high reactivity, particularly in click reactions . The trifluoromethoxy group is a fluorinated structural motif that exhibits unique physicochemical characteristics .
Synthesis Analysis
While specific synthesis methods for “1-(Azidomethyl)-4-(trifluoromethoxy)benzene” are not available, trifluoromethoxylated compounds can be synthesized using visible-light photoredox catalysis . Additionally, azidomethyl groups can be introduced through various methods, including nucleophilic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring substituted with an azidomethyl group and a trifluoromethoxy group. The exact structure would depend on the positions of these substituents on the benzene ring .Chemical Reactions Analysis
The azide group is known for its participation in click reactions, a type of chemical reaction characterized by its efficiency and specificity . The trifluoromethoxy group, being electron-withdrawing, could potentially influence the reactivity of the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Azidomethyl)-4-(trifluoromethoxy)benzene” would be influenced by its functional groups. For instance, the trifluoromethoxy group is known to exhibit unique physicochemical characteristics .Wissenschaftliche Forschungsanwendungen
-
Single-Benzene-Based Fluorophores
- Scientific Field : Organic & Biomolecular Chemistry .
- Application Summary : Single-benzene-based fluorophores (SBBFs) have been used in various basic research fields and industries. They have an electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone .
- Method of Application : The design and analysis of these fluorophores involve studying the relationship between its structure and photophysical properties both in the solution- and solid-state .
- Results or Outcomes : These fluorophores have ushered in a new era in biology and materials science. They have been used in fluorescence-based materials and associated techniques such as analytical, imaging, and sensing techniques .
-
1,3-Bis (trifluoromethyl)-5-bromobenzene
- Scientific Field : Organic Chemistry .
- Application Summary : This compound is used to prepare the tetrakis [3,5-bis (trifluoromethyl)phenyl]borate ion .
- Method of Application : The specific method of application is not mentioned, but it involves the preparation of the tetrakis [3,5-bis (trifluoromethyl)phenyl]borate ion .
- Results or Outcomes : The tetrakis [3,5-bis (trifluoromethyl)phenyl]borate ion acts as a stabilizing counterion for electrophilic organic and organometallic cations .
Safety And Hazards
Zukünftige Richtungen
The development of new synthetic methods and applications for azide- and trifluoromethoxy-containing compounds is an active area of research . These functional groups offer unique reactivity and physicochemical properties that can be leveraged in various fields, including medicinal chemistry and materials science .
Eigenschaften
IUPAC Name |
1-(azidomethyl)-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3O/c9-8(10,11)15-7-3-1-6(2-4-7)5-13-14-12/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBANEPETVZWRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=[N+]=[N-])OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azidomethyl)-4-(trifluoromethoxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



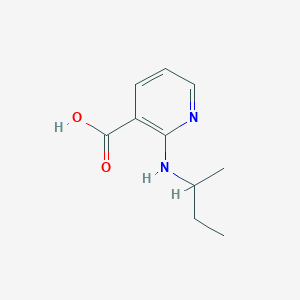
![Methyl 2-[(2-chloropropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B1386065.png)
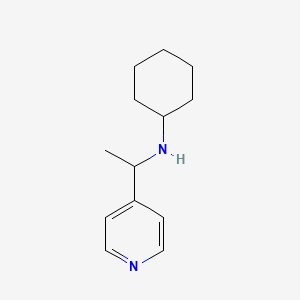
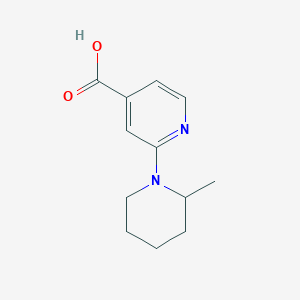
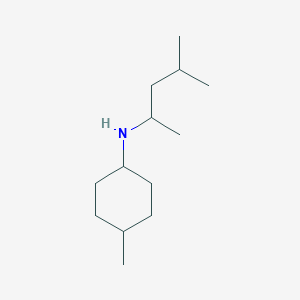
![N-[(5-bromopyridin-3-yl)methyl]cyclopropanamine](/img/structure/B1386069.png)
